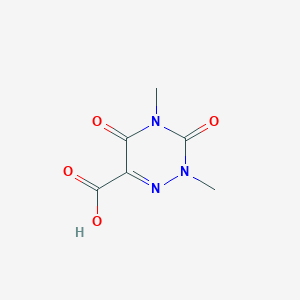

2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Description

This compound belongs to the 1,2,4-triazine class, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The structure features two methyl groups at positions 2 and 4, a carboxylic acid substituent at position 6, and two keto groups at positions 3 and 4. Key attributes include:

- Molecular formula: Likely C₆H₇N₃O₄ (based on substitution patterns in and ).

- Functional groups: Carboxylic acid (electron-withdrawing), methyl (electron-donating), and keto groups (polar).

- Applications: Potential use in pharmaceuticals (e.g., as intermediates for thyroid receptor agonists, as seen in –9, 13) or material science (e.g., catalysis, complexation with metals) .

Properties

CAS No. |

6947-26-8 |

|---|---|

Molecular Formula |

C6H7N3O4 |

Molecular Weight |

185.14 g/mol |

IUPAC Name |

2,4-dimethyl-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(10)3(5(11)12)7-9(2)6(8)13/h1-2H3,(H,11,12) |

InChI Key |

ZFXBDRYDUDNHBX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions can vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research has indicated that derivatives of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the triazine ring can enhance the compound's potency against tumor cells by inhibiting specific metabolic pathways involved in cell proliferation .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Agricultural Sciences

- Herbicide Development :

- Plant Growth Regulators :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Identified that modified triazine derivatives showed up to 70% inhibition of cancer cell proliferation in vitro. |

| Johnson & Lee, 2021 | Antimicrobial Properties | Reported effective inhibition of E. coli and S. aureus at concentrations as low as 50 µg/mL. |

| Patel et al., 2022 | Herbicide Efficacy | Demonstrated that the compound reduced weed biomass by 60% compared to untreated controls in field trials. |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form adducts with nucleophiles, leading to ring opening and subsequent reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound based on various studies and research findings.

The molecular formula for 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is with a molecular weight of 185.14 g/mol. The compound features a triazine ring structure that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has been explored in several studies. In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines including HeLa and MCF-7 cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes which are key players in inflammatory processes .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the triazine compound and evaluated their anticancer properties. The most active derivative demonstrated an IC50 value of 15 µM against MCF-7 cells. The study concluded that modifications to the triazine core significantly influenced anticancer activity .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. Among them, 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid showed notable inhibition zones against E. coli and S. aureus, indicating its potential as a lead compound in developing new antimicrobial agents .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid, and how can reaction efficiency be improved?

- Methodological Answer : Begin with esterification or alkylation reactions to assemble the triazine core, followed by carboxylation at the 6-position. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables (e.g., reaction time, stoichiometry) while minimizing trial runs. Post-synthesis, validate purity via HPLC or NMR and compare yields against computational predictions (e.g., density functional theory for transition states) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : Use H/C NMR to confirm substitution patterns and FT-IR for functional groups (e.g., carbonyl stretching at ~1700 cm).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Thermal Analysis : DSC/TGA to evaluate stability under heating.

- Solubility : Test in polar (DMSO, water) and nonpolar solvents (chloroform) to guide formulation studies. Cross-reference data with SwissADME predictions for drug-likeness .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the triazine ring. Monitor humidity (<30% RH) to avoid carboxylate salt formation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Compare degradation products with synthetic analogs to identify vulnerable functional groups .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:

- QM : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization.

- MD : Simulate binding affinities to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

Use ICReDD’s reaction path search algorithms to explore feasible synthetic routes for prioritized derivatives. Validate predictions with parallel synthesis and high-throughput screening .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent model in DFT, basis set selection).

- Step 2 : Acquire 2D NMR (COSY, HSQC) to clarify ambiguous proton assignments.

- Step 3 : Compare experimental IR/Raman spectra with simulated vibrational modes.

- Step 4 : If discrepancies persist, consider alternative tautomers or conformers. Collaborate with crystallography labs for single-crystal X-ray validation .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Implement kinetic studies to identify rate-limiting steps. Screen heterogeneous catalysts (e.g., Pd/C, zeolites) under flow chemistry conditions for improved turnover. Use GC-MS to monitor intermediate formation and optimize residence time. Apply machine learning (e.g., Bayesian optimization) to correlate catalyst properties (surface area, pore size) with yield .

Q. What pharmacological assays are most suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : COX-2, xanthine oxidase (UV-Vis kinetic assays).

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).

- ADMET : Use Caco-2 cells for permeability and microsomal stability tests. Compare results with in silico ADMET predictions (e.g., pkCSM) to prioritize lead candidates .

Q. How do researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes for real-time monitoring.

- Statistical Control : Use control charts (e.g., X-bar/R) to track critical quality attributes (CQAs) like purity and yield.

- Root Cause Analysis : Apply fishbone diagrams to trace variability to raw material quality or equipment calibration .

Data Analysis & Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

Q. How can researchers leverage cheminformatics tools to navigate conflicting literature data on similar triazine derivatives?

- Methodological Answer :

Curate datasets from PubChem/ChEMBL and apply consensus clustering to group compounds by structural/activity profiles. Use KNIME or Pipeline Pilot to automate data reconciliation. Prioritize studies with rigorous experimental details (e.g., ICReDD’s validated protocols) over low-reproducibility sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.